(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

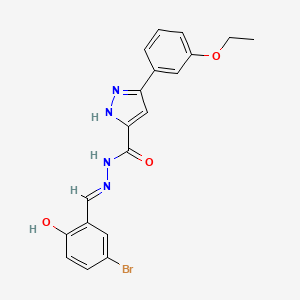

The compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-3-carbohydrazide family, characterized by an imine (C=N) bond in the E-configuration. Its structure comprises:

- 5-Bromo-2-hydroxybenzylidene moiety: A substituted aromatic ring with Br and OH groups at positions 5 and 2, respectively.

- 3-Ethoxyphenyl group: Attached to the pyrazole ring at position 3, contributing electron-donating effects.

- Hydrazide linker: Connects the pyrazole and benzylidene groups, enabling hydrogen bonding and conformational flexibility.

This compound is synthesized via Schiff base condensation between 5-bromo-2-hydroxybenzaldehyde and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in methanol, followed by slow evaporation to yield crystals suitable for X-ray diffraction .

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O3/c1-2-27-15-5-3-4-12(9-15)16-10-17(23-22-16)19(26)24-21-11-13-8-14(20)6-7-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCJHKCLFCMEL-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21BrN4O4

- Molar Mass : 473.32 g/mol

- CAS Number : 1285535-66-1

Synthesis

The synthesis of this compound involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction typically requires specific conditions such as temperature control and the presence of catalysts to promote the formation of the hydrazone linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

The compound exhibits cytotoxic effects on various cancer cell lines, particularly A549 lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for halting tumor growth.

Case Studies

- In Vitro Studies :

- Comparative Analysis :

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens, including multidrug-resistant strains.

The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Case Studies

- Resistance Profiles :

- Minimum Inhibitory Concentration (MIC) :

Summary of Biological Activities

| Activity Type | Model/System Used | Observations |

|---|---|---|

| Anticancer | A549 lung adenocarcinoma cells | Significant reduction in cell viability |

| Antimicrobial | Multidrug-resistant S. aureus | Potent activity against resistant strains |

Comparison with Similar Compounds

Structural Variations in Substituted Benzylidene Groups

Methoxy vs. Ethoxy Substituents

- Methoxy analog: describes (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, where the ethoxy group is replaced by methoxy.

Halogen Modifications

- Dichlorobenzylidene derivative : reports (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide . The dual Cl substituents increase electronegativity, affecting dipole moments and crystal packing via Cl···Cl interactions .

- Thiophene-containing analog : replaces the phenyl ring with a 5-bromothiophen-2-yl group, introducing sulfur-mediated electronic effects and altering π-π stacking behavior .

Hydroxy vs. Methoxy Benzylidene Groups

- describes 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide , where the hydroxy group participates in intramolecular hydrogen bonding, stabilizing the E-configuration. Methoxy groups in such systems reduce solubility in polar solvents compared to hydroxy analogs .

Key Findings :

- Antibacterial activity correlates with halogen presence (Br, Cl) and hydrogen-bonding capacity .

- Ethoxy/methoxy groups influence lipophilicity, affecting membrane penetration in bacterial assays .

Crystallographic and Computational Insights

Hydrogen Bonding and Crystal Packing

- The target compound’s crystal structure (analogous to ) shows N–H···O hydrogen bonds forming 1D chains along the a-axis. The ethoxy group’s orientation minimizes steric clashes, unlike bulkier substituents .

- In contrast, dichlorobenzylidene derivatives () exhibit Cl···Cl (3.45 Å) and C–H···O interactions, creating a 3D network .

DFT and Molecular Docking

- HOMO-LUMO Gaps : Methoxy analogs () show lower energy gaps (4.1 eV) than dichloro derivatives (4.5 eV), indicating higher reactivity .

- Docking Scores : Pyrazole-3-carbohydrazides with electron-withdrawing groups (e.g., Br, Cl) exhibit stronger binding to bacterial enzyme active sites (e.g., E. coli DNA gyrase) .

Spectroscopic and Solubility Profiles

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.